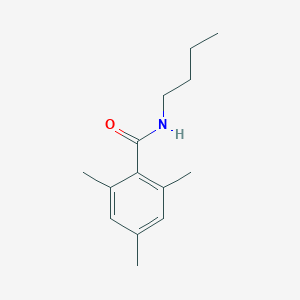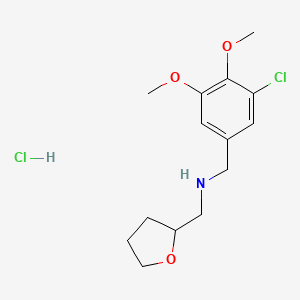
N-butyl-2,4,6-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2,4,6-trimethylbenzamide, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become the most commonly used active ingredient in insect repellents worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The exact mechanism of action of N-butyl-2,4,6-trimethylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect human odors. This compound may also act as an irritant to the insect's sensory system, causing it to avoid the treated area.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. It is absorbed through the skin and metabolized in the liver. This compound has been shown to have a low potential for skin irritation and sensitization. However, this compound can cause eye irritation and should not be ingested.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-2,4,6-trimethylbenzamide is a widely used insect repellent and has been extensively studied in the field of entomology. It is effective against a wide range of insects and is relatively safe for human use. However, this compound can be expensive and may not be suitable for all types of experiments.
Zukünftige Richtungen
There is ongoing research into the development of new insect repellents and insecticides. One area of research is the development of repellents that are more effective against specific types of insects. Another area of research is the development of repellents that are more environmentally friendly. There is also ongoing research into the mechanism of action of N-butyl-2,4,6-trimethylbenzamide and other insect repellents to better understand how they work.
Synthesemethoden
N-butyl-2,4,6-trimethylbenzamide is synthesized by the reaction of toluene with ethylene oxide to produce N,N-diethyl-m-toluamide. This compound is then reacted with butyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-2,4,6-trimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. This compound has also been used in the development of new insect repellents and insecticides.
Eigenschaften
IUPAC Name |
N-butyl-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-7-15-14(16)13-11(3)8-10(2)9-12(13)4/h8-9H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRVJPGWKOEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5419666.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5419677.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5419684.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5419725.png)
![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)
![1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5419748.png)
![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)